N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-(4-methoxyphenyl)propanamide
Description
This compound features a triazolo[3,2-b][1,3]thiazole core substituted with a 2-fluorophenyl group at position 2 and a 4-methoxyphenylpropanamide side chain at position 6 via an ethyl linker. For instance, a close analog with a 4-fluorophenyl substituent (instead of 2-fluorophenyl) has a molecular formula of C₂₃H₂₁FN₄O₂S and a molecular weight of 452.51 g/mol . The ortho-substituted fluorine in the target compound may introduce steric and electronic differences compared to para-substituted analogs, affecting solubility and binding affinity.
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S/c1-29-17-9-6-15(7-10-17)8-11-20(28)24-13-12-16-14-30-22-25-21(26-27(16)22)18-4-2-3-5-19(18)23/h2-7,9-10,14H,8,11-13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDHGWHODOMGFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-(4-methoxyphenyl)propanamide typically involves multi-step reactions. One common method includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, followed by the annulation of the triazole ring on the thiadiazole . The reaction conditions often require acid catalysis and controlled temperatures to ensure the proper formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are crucial to achieve high yields and purity. The scalability of the synthesis process is essential for its potential commercial applications.
Chemical Reactions Analysis
Types of Reactions: N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-(4-methoxyphenyl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The triazole and thiazole rings play a crucial role in the binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
Table 1: Structural Features of Triazolo-Thiazole Derivatives
Key Observations :
- Compared to sulfonylphenyl-containing triazoles (), the target compound lacks a sulfonyl group, reducing polarity and possibly enhancing membrane permeability.
- The methoxyphenylpropanamide side chain in the target compound differs from thioacetamide or pyridinyl substituents in others (e.g., ), influencing hydrogen-bonding capacity and metabolic stability.
Physicochemical Properties
Table 2: Physicochemical Data for Selected Compounds
Key Observations :
- The target compound’s higher molecular weight compared to suggests differences in solubility and bioavailability.
- IR data from analogs (e.g., ) indicate the absence of S-H bands (~2500–2600 cm⁻¹), supporting thione tautomer dominance, which may stabilize the compound in biological systems.
- LogP values (estimated) suggest moderate lipophilicity, suitable for central nervous system penetration.
Biological Activity
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-(4-methoxyphenyl)propanamide is a complex organic compound with potential pharmacological applications. This compound integrates various heterocyclic structures that are known for their diverse biological activities. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H20FN5O2S
- Molecular Weight : 433.49 g/mol
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical pathways such as cell proliferation and survival. This includes targeting kinases and proteases that play significant roles in cancer progression and inflammation.
- Modulation of Signaling Pathways : It is hypothesized that the compound could modulate pathways related to apoptosis and inflammation, contributing to its potential anti-cancer and anti-inflammatory effects.
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance:
- A study demonstrated that triazole derivatives can inhibit tumor growth by interfering with angiogenesis and promoting apoptosis in cancer cells .
- The specific compound under review may show enhanced activity against various cancer cell lines due to its structural complexity and ability to interact with multiple biological targets.
Antimicrobial Activity
The presence of the triazole and thiazole rings has been associated with antimicrobial properties:
- Compounds similar to this compound have exhibited potent activity against both Gram-positive and Gram-negative bacteria .
- In vitro studies have shown effectiveness against drug-resistant strains of bacteria.
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has been explored through its ability to inhibit pro-inflammatory cytokines:
- It may downregulate the expression of TNF-alpha and IL-6 in activated macrophages . This suggests a mechanism where the compound could be beneficial in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, a series of triazole derivatives were synthesized and evaluated for their anticancer activity. Among these compounds, those structurally related to this compound showed promising results in inhibiting cell proliferation in breast cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
